Moxidectin

Catalog No.
S536074
CAS No.
113507-06-5
M.F
C37H53NO8
M. Wt
639.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Moxidectin

CAS Number

113507-06-5

Product Name

Moxidectin

IUPAC Name

(1R,4S,4'Z,5'S,6R,6'S,8R,10Z,13R,14Z,20R,21R,24S)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

Molecular Formula

C37H53NO8

Molecular Weight

639.8 g/mol

InChI

InChI=1S/C37H53NO8/c1-21(2)14-25(6)33-26(7)31(38-42-8)19-36(46-33)18-29-17-28(45-36)13-12-23(4)15-22(3)10-9-11-27-20-43-34-32(39)24(5)16-30(35(40)44-29)37(27,34)41/h9-12,14,16,21-22,26,28-30,32-34,39,41H,13,15,17-20H2,1-8H3/b10-9-,23-12-,25-14+,27-11?,38-31-/t22-,26-,28+,29-,30-,32+,33+,34+,36-,37+/m0/s1

InChI Key

YZBLFMPOMVTDJY-AMFIFCOJSA-N

SMILES

CC1CC(=CCC2CC(CC3(O2)CC(=NOC)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O)C)C

Solubility

Insoluble

Synonyms

5-hydroxymilbemycin beta7, CL 301,423, CL 301423, Cydectin, milbemectin, milbemycin, milbemycin A3, milbemycin A4, milbemycin alpha1, milbemycin alpha10, milbemycin alpha11, milbemycin alpha13, milbemycin alpha14, milbemycin alpha15, milbemycin alpha2, milbemycin alpha3, milbemycin alpha4, milbemycin alpha5, milbemycin alpha6, milbemycin alpha7, milbemycin alpha8, milbemycin alpha9, milbemycin B, milbemycin beta1, milbemycin beta12, milbemycin beta2, milbemycin beta3, milbemycin D, milbemycins, moxidectin

Canonical SMILES

CC1CC(=CCC2CC(CC3(O2)CC(=NOC)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O)C)C

Isomeric SMILES

C[C@@H]/1C/C(=C\C[C@@H]2C[C@@H](C[C@@]3(O2)C/C(=N/OC)/[C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)OC(=O)[C@@H]4C=C([C@H]([C@@H]5[C@]4(C(=C/C=C1)CO5)O)O)C)/C

Description

The exact mass of the compound Moxidectin is 639.37712 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Antiparasitic products, insecticides and repellents, Endectocides, Milbemycins -> Veterinary pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action in Parasites

One crucial area of research focuses on understanding Moxidectin's mode of action on parasites. Moxidectin works by targeting glutamate-gated chloride channels in the parasite's nervous system. This disrupts nerve impulses, leading to paralysis and death of the parasite [1]. Research in this area helps scientists develop strategies to overcome potential parasite resistance to Moxidectin.

  • Source: Parasite Neuromusculature and Its Utility as a Drug Target:

Development of New Antiparasitics

Moxidectin's success as an antiparasitic agent has spurred research into developing new drugs with similar or improved properties. Studying Moxidectin's structure and activity helps scientists design novel molecules that target the same pathways in parasites but may have better efficacy or broader spectrum activity [2].

  • Source: Milbemycins: New Generation Macrocyclic Lactones as Antiparasitic Agents

Potential Use Against Other Pathogens

  • Source 1: In vitro Activities of Ivermectin and Moxidectin against Zika, Dengue, Chikungunya, and Japanese Encephalitis Viruses
  • Source 2: Moxidectin Induces Apoptosis in Human Melanoma Cells through ROS-Dependent Mitochondrial Dysfunction:

Moxidectin is a semi-synthetic derivative of milbemycin, specifically a methoxime derivative of LL F-2924α, which is produced by the fermentation of Streptomyces cyaneogriseus subsp. noncyanogenus. It is classified as a second-generation macrocyclic lactone and exhibits potent endectocide activity, making it effective against a range of parasitic infections in both animals and humans. The chemical structure of moxidectin is characterized by a 16-membered lactone ring with specific substitutions that enhance its pharmacological properties. Its empirical formula is C37H53NO8C_{37}H_{53}NO_8 with a molecular weight of approximately 639.82 Dalton .

  • Moxidectin acts by selectively binding to glutamate-gated chloride channels in parasite nerve and muscle cells [].
  • This disrupts neurotransmission, leading to paralysis and death of the parasites [].
  • Its limited interaction with mammalian chloride channels due to a weak affinity makes it generally safe for mammals [].
  • Moxidectin can be toxic in high doses or with improper use [].
  • Safety precautions should be followed during handling in veterinary settings [].
  • For humans, Moxidectin is generally well-tolerated at prescribed doses for river blindness treatment, but side effects like dizziness and skin reactions can occur [].

Note:

  • Due to the focus on scientific research, specific data on flammability and reactivity is not readily available for Moxidectin.
, especially under stress conditions. Studies have shown that it retains stability under heat but can produce degradation products when exposed to acids, alkalis, or oxidative conditions. For instance, acid hydrolysis has led to the formation of two new impurities identified as 3,4-epoxy-moxidectin and 23-keto-nemadectin . The degradation pathways involve characteristic reactions of the oxahydrindene portion of the compound, which can lead to structural modifications that affect its biological activity.

Moxidectin functions primarily as an anthelmintic agent by selectively binding to gamma-aminobutyric acid (GABA) and glutamate-gated chloride channels in parasites. This binding increases the permeability of the cell membrane to chloride ions, resulting in flaccid paralysis and eventual death of the parasite. Unlike other macrocyclic lactones such as ivermectin, moxidectin is a poor substrate for P-glycoproteins, which means it is less likely to be expelled from parasite cells, enhancing its efficacy against resistant strains .

The synthesis of moxidectin involves several chemical steps starting from the fermentation product LL F-2924α. The process typically includes:

  • Chemical Modification: The introduction of a methoxime group at carbon-23 and other modifications at carbons 13 and 25.
  • Purification: The crude product undergoes purification processes such as chromatography to isolate moxidectin from other fermentation by-products.
  • Characterization: Techniques like nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Moxidectin is primarily used for:

  • Veterinary Medicine: It is administered to dogs, cats, horses, and livestock for the treatment and prevention of various parasitic infections including heartworm and intestinal worms.
  • Human Medicine: Recent studies are exploring its potential in treating scabies in humans, particularly in cases resistant to conventional therapies .
  • Combination Therapies: Moxidectin is often combined with praziquantel to broaden its spectrum of activity against both nematodes and cestodes .

Research on moxidectin has highlighted its interactions with various biological systems:

  • It binds selectively to GABA-A and glutamate-gated chloride channels in parasites, which are crucial for their neuromuscular function.
  • Metabolic studies indicate that moxidectin can undergo enzymatic modifications in both humans and nematodes, primarily involving cytochrome P450 enzymes such as CYP3A and CYP2B .
  • The drug's pharmacokinetics show that it has a long half-life (approximately 20.2 days), allowing for sustained antiparasitic activity after administration .

Moxidectin shares structural similarities with several other macrocyclic lactones but possesses unique characteristics that distinguish it from these compounds:

Compound NameStructure CharacteristicsUnique Features
IvermectinContains a disaccharide moiety at carbon-13More susceptible to P-glycoprotein efflux
DoramectinSimilar lactone ring structureEffective against a broad range of parasites
AbamectinLacks certain functional groupsPrimarily used for agricultural applications
MilbemycinParent compound of moxidectinLimited ectoparasitic activity compared to MOX

Moxidectin's unique methoxime moiety at carbon-23 and its reduced interaction with P-glycoproteins contribute to its effectiveness against resistant parasitic strains .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

639.37711765 g/mol

Monoisotopic Mass

639.37711765 g/mol

Boiling Point

When found in oily form it is expected to boil at 160 ºC

Heavy Atom Count

46

LogP

6

Appearance

White to off-white solid powder

Melting Point

145-154 ºC

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TYC529328W

GHS Hazard Statements

Aggregated GHS information provided by 101 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (36.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (59.41%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H361 (34.65%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (34.65%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (60.4%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Moxidectin is indicated for the treatment of river blindness, also called onchocerciasis, in patients aged 12 years and older. River blindness is caused by a parasitic worm _Onchocerca volvulus_ and it is manifested as severe itching, disfiguring skin conditions and visual impairment caused by the worm's larvae. The transmission of _Onchocerca volvulus_ is performed person to person by black flies that breed in fast-flowing rivers in sub-Saharan Africa, Yemen and South and Central America. The larvae released by the adult parasite invade skin and eyes where they can produce the severe disease manifestations.
FDA Label

Pharmacology

Moxidectin has been reported to be highly effective against _Onchocerca volvulus_ when compared to ivermectin.[A33398] When moxidectin was administered in infected individuals, the microfilarial load in the skin was lower even when compared to the current therapy, ivermectin. The levels of microfilarial got reduced to an undetectable level while being safe to be used in mass drug administration.[L2986]
Moxidectin is a macrocyclic lactone derived from Streptomyces cyanogriseus with antiparasitic activity. Upon administration, moxidectin may bind to glutamate-gated chloride channels (GluCl), gamma-aminobutyric acid (GABA) receptors and/or ATP-binding cassette (ABC) transporters expressed on nematode neurons and pharyngeal muscle cells. As a result, neurons or muscle cells remain at either hyperpolarization or depolarization state, thereby resulting in muscle paralysis. Moxidectin reduces the motility and fertility of the parasite and its excretion of immunomodulatory proteins, and inhibits the release of microfilariae.

MeSH Pharmacological Classification

Insecticides

ATC Code

QP54AB52
P - Antiparasitic products, insecticides and repellents
P02 - Anthelmintics
P02C - Antinematodal agents
P02CX - Other antinematodals
P02CX03 - Moxidectin

Mechanism of Action

Moxidectin selectively binds to the parasite's GABA-A and glutamate-gated chloride ion channels which are vital for the function of invertebrate nerve and muscle cells. It presents activity against the parasite but it does not kill him. Once moxidectin is bound, there is an increased permeability leading to an influx of chloride ions and flaccid paralysis of the parasite.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

113507-06-5

Absorption Distribution and Excretion

The penetration of moxidectin in the parasite is not restricted as this compound is a very poor substrate of p-glycoprotein, which is vital for the reduction of the uptake of lipophilic compounds from the GI tract and for the increase in biliary, intestinal and renal secretion. After oral administration of moxidectin, the plasma maximal concentration of 70.4 mg/kg was reached after 0.37 day with a reported AUC of 363.6 mcg/day/ml. It is also important to mention that oral bioavailability is enhanced with the co-administration with lipids.
When moxidectin is orally administered, 2% of the dose is eliminated unchanged in the feces within 72 hours. Renal elimination is negligible.
Moxidectin presents a larger volume of distribution and mean residence time when compared to ivermectin. The reported volume of distribution is of 1.2 l/kg.
The apparent clearance of moxidectin is 3.5 L/hour.

Metabolism Metabolites

Reports have registered enzymatic modification in humans and in nematodes. In the case of moxidectin, there has been registered C29-30- and C14-mono-hydroxymethyl derivatives mainly by the cytochrome CYP3A and CYP2B. The metabolism of moxidectin is considered to contribute to a small extent to the elimination. Some other metabolites formed are O-demethyl-dihydroxy metabolites. The metabolism of the of moxidectin is not major as the major residue in fat, liver, kidney and muscle is the unchanged moxidectin.

Wikipedia

Moxidectin

Biological Half Life

Moxidectin reporter terminal half-life is 20.2 days.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Veterinary Drug -> ANTHELMINTHIC_AGENT; -> JECFA Functional Classes

Dates

Modify: 2023-08-15
1: Diakou A, Morelli S, Dimzas D, Di Cesare A, Capelli G, Parrinello C, Pollmeier M, Schaper R, Traversa D. Efficacy of a moxidectin/imidacloprid spot-on formulation (Advocate(®)) for the treatment of Troglostrongylus brevior in naturally infected cats in a field study in Greece. Parasit Vectors. 2019 Nov 4;12(1):519. doi: 10.1186/s13071-019-3760-9. PubMed PMID: 31685011; PubMed Central PMCID: PMC6829829.
2: Hussar DA, Chahine EB. Omadacycline tosylate, Sarecycline hydrochloride, Rifamycin sodium, and Moxidectin. J Am Pharm Assoc (2003). 2019 Sep - Oct;59(5):756-760. doi: 10.1016/j.japh.2019.07.016. PubMed PMID: 31522740.
3: Getachew B, Tizabi Y. Antidepressant effects of moxidectin, an antiparasitic drug, in a rat model of depression. Behav Brain Res. 2019 Dec 30;376:112220. doi: 10.1016/j.bbr.2019.112220. Epub 2019 Sep 9. PubMed PMID: 31513828; PubMed Central PMCID: PMC6783392.
4: Kryda K, Six RH, Walsh KF, Holzmer SJ, Chapin S, Mahabir SP, Myers M, Inskeep T, Rugg J, Cundiff B, Pullins A, Ulrich M, McCall JW, McTier TL, Maeder SJ. Laboratory and field studies to investigate the efficacy of a novel, orally administered combination product containing moxidectin, sarolaner and pyrantel for the prevention of heartworm disease (Dirofilaria immitis) in dogs. Parasit Vectors. 2019 Sep 11;12(1):445. doi: 10.1186/s13071-019-3702-6. PubMed PMID: 31506094; PubMed Central PMCID: PMC6737634.
5: McTier TL, Six RH, Pullins A, Chapin S, Kryda K, Mahabir SP, Woods DJ, Maeder SJ. Preventive efficacy of oral moxidectin at various doses and dosage regimens against macrocyclic lactone-resistant heartworm (Dirofilaria immitis) strains in dogs. Parasit Vectors. 2019 Sep 11;12(1):444. doi: 10.1186/s13071-019-3685-3. PubMed PMID: 31506088; PubMed Central PMCID: PMC6737633.
6: Krautmann MJ, Mahabir S, Fielder A, Collard W, Wolthuis TL, Esch K, Morton T, Alleman K, Luo L, McCandless E, Nederveld S, Kryda K, Carroll R, Boucher JF. Safety of an extended-release injectable moxidectin suspension formulation (ProHeart(®) 12) in dogs. Parasit Vectors. 2019 Sep 6;12(1):433. doi: 10.1186/s13071-019-3690-6. PubMed PMID: 31492168; PubMed Central PMCID: PMC6728954.
7: Genchi M, Vismarra A, Lucchetti C, Viglietti A, Crosara S, Gnudi G, Quintavalla C, Schaper R, Kramer L. Efficacy of imidacloprid 10%/moxidectin 2.5% spot on (Advocate®, Advantage Multi®) and doxycycline for the treatment of natural Dirofilaria immitis infections in dogs. Vet Parasitol. 2019 Sep;273:11-16. doi: 10.1016/j.vetpar.2019.07.011. Epub 2019 Jul 27. PubMed PMID: 31442887.
8: de Oliveira Ferreira F, Porto RS, Rath S. Aerobic dissipation of avermectins and moxidectin in subtropical soils and dissipation of abamectin in a field study. Ecotoxicol Environ Saf. 2019 Nov 15;183:109489. doi: 10.1016/j.ecoenv.2019.109489. Epub 2019 Aug 5. PubMed PMID: 31394379.
9: McTier TL, Kryda K, Wachowski M, Mahabir S, Ramsey D, Rugg D, Mazaleski M, Therrien C, Adams E, Wolff T, Bowman DD. ProHeart® 12, a moxidectin extended-release injectable formulation for prevention of heartworm (Dirofilaria immitis) disease in dogs in the USA for 12 months. Parasit Vectors. 2019 Jul 26;12(1):369. doi: 10.1186/s13071-019-3632-3. PubMed PMID: 31349867; PubMed Central PMCID: PMC6660952.
10: Getachew B, Reyes RE, Davies DL, Tizabi Y. Moxidectin Effects on Gut Microbiota of Wistar-Kyoto Rats: Relevance to Depressive-Like Behavior. Clin Pharmacol Transl Med. 2019;3(1):134-142. Epub 2019 May 5. PubMed PMID: 31321385; PubMed Central PMCID: PMC6639013.
11: Prichard RK, Geary TG. Perspectives on the utility of moxidectin for the control of parasitic nematodes in the face of developing anthelmintic resistance. Int J Parasitol Drugs Drug Resist. 2019 Aug;10:69-83. doi: 10.1016/j.ijpddr.2019.06.002. Epub 2019 Jun 15. Review. PubMed PMID: 31229910; PubMed Central PMCID: PMC6593148.
12: Fisara P, Guerino F, Sun F. Efficacy of a spot-on combination of fluralaner plus moxidectin (Bravecto(®) Plus) in cats following repeated experimental challenge with a field isolate of Ctenocephalides felis. Parasit Vectors. 2019 May 23;12(1):259. doi: 10.1186/s13071-019-3512-x. PubMed PMID: 31122282; PubMed Central PMCID: PMC6533700.
13: Verdú JR, Cortez V, Martinez-Pinna J, Ortiz AJ, Lumaret JP, Lobo JM, Sánchez-Piñero F, Numa C. Author Correction: First assessment of the comparative toxicity of ivermectin and moxidectin in adult dung beetles: Sub-lethal symptoms and pre-lethal consequences. Sci Rep. 2019 May 21;9(1):7845. doi: 10.1038/s41598-019-43806-2. PubMed PMID: 31110196; PubMed Central PMCID: PMC6527691.
14: Keller L, Palmeirim MS, Ame SM, Ali SM, Puchkov M, Huwyler J, Hattendorf J, Keiser J. Efficacy and safety of ascending dosages of moxidectin and moxidectin-albendazole against Trichuristrichiura in adolescents: a randomized controlled trial. Clin Infect Dis. 2019 May 2. pii: ciz326. doi: 10.1093/cid/ciz326. [Epub ahead of print] PubMed PMID: 31044235.
15: Fazzio L, Moreno L, Galvan W, Canton C, Alvarez L, Streitenberger N, Sánchez R, Lanusse C, Sanabria R. Pharmacokinetic profile and anthelmintic efficacy of moxidectin administered by different doses and routes to feedlot calves. Vet Parasitol. 2019 Feb;266:73-79. doi: 10.1016/j.vetpar.2018.12.016. Epub 2019 Jan 11. PubMed PMID: 30736951.
16: Fourie JJ, Meyer L, Thomas E. Efficacy of topically administered fluralaner or imidacloprid/moxidectin on dogs with generalised demodicosis. Parasit Vectors. 2019 Jan 25;12(1):59. doi: 10.1186/s13071-018-3230-9. PubMed PMID: 30683143; PubMed Central PMCID: PMC6346496.
17: Otranto D, Solari Basano F, Pombi M, Capelli G, Nazzari R, Falsone L, Petry G, Pollmeier MG, Lia RP. Effectiveness of the spot-on combination of moxidectin and imidacloprid (Advocate®) in the treatment of ocular thelaziosis by Thelazia callipaeda in naturally infected cats. Parasit Vectors. 2019 Jan 11;12(1):25. doi: 10.1186/s13071-018-3262-1. PubMed PMID: 30635002; PubMed Central PMCID: PMC6329153.
18: Rohdich N, Zschiesche E, Wolf O, Loehlein W, Pobel T, Gil MJ, Roepke RKA. Field effectiveness and safety of fluralaner plus moxidectin (Bravecto® Plus) against ticks and fleas: a European randomized, blinded, multicenter field study in naturally-infested client-owned cats. Parasit Vectors. 2018 Nov 19;11(1):598. doi: 10.1186/s13071-018-3175-z. PubMed PMID: 30454052; PubMed Central PMCID: PMC6240940.
19: Walther FM, Fisara P, Roepke RKA. Safety of topical administration of fluralaner plus moxidectin concurrently with praziquantel in cats. Parasit Vectors. 2018 Nov 19;11(1):597. doi: 10.1186/s13071-018-3170-4. PubMed PMID: 30454033; PubMed Central PMCID: PMC6240955.
20: Rohdich N, Zschiesche E, Wolf O, Loehlein W, Kirkova Z, Iliev P, Rapti D, Postoli R, Capári B, Farkas R, Roepke RKA. A randomized, blinded, controlled, multi-centered field study assessing the treatment of gastrointestinal nematode infections in cats with fluralaner plus moxidectin spot-on solution (Bravecto® Plus). Parasit Vectors. 2018 Nov 19;11(1):589. doi: 10.1186/s13071-018-3169-x. PubMed PMID: 30449275; PubMed Central PMCID: PMC6240952.

Explore Compound Types